![molecular formula C15H21NaO5 B1260914 Loxoprofen sodium dihydrate CAS No. 226721-96-6](/img/structure/B1260914.png)
Loxoprofen sodium dihydrate
Overview
Description
Synthesis Analysis
The synthesis of Loxoprofen sodium dihydrate involves several chemical reactions and intermediate steps. A notable improvement in the synthesis process was achieved by substituting TiCl4 for SnCl4, which resulted in an increase in the overall yield from 36% to 58% (Wen, 2002). Another method disclosed involves the preparation of Ethyl 2-(p-bromomethyl phenyl) propionate from toluene through a series of reactions including acylation, ketalization, rearrangement, hydrolysis, bromination, and esterification, leading to an overall yield of about 35% (Chen Fen, 1998).
Molecular Structure Analysis
Loxoprofen sodium dihydrate's efficacy is partly attributed to its molecular structure, which includes a cyclopentanone ring. This structure is significant for its metabolic reactions in biological systems. Studies have shown that loxoprofen is metabolized into various metabolites, including trans-alcohol, which is a major active metabolite with high inhibitory activity on prostaglandin synthetase. These metabolites indicate that metabolic reactions occur predominantly at the cyclopentanone moiety (Naruto et al., 1984).
Chemical Reactions and Properties
Loxoprofen sodium dihydrate undergoes specific chemical reactions, including reduction and hydroxylation, leading to the formation of active metabolites. The presence of the cyclopentanone ring in loxoprofen's structure facilitates these reactions, which are crucial for its pharmacological activity. Metabolic studies in various animal models have revealed the formation of monohydroxy metabolites, further hydroxylated to diols in rats, showcasing species differences in metabolism (Tanaka et al., 1983).
Physical Properties Analysis
The physical properties of Loxoprofen sodium dihydrate, such as solubility and stability, are important for its formulation into various pharmaceutical preparations. A study focusing on the estimation of Loxoprofen sodium dihydrate in tablet form via reverse-phase high-performance liquid chromatography (RP-HPLC) provides insights into its stability and quality control measures necessary for pharmaceutical applications (Nanthakumar et al., 2016).
Chemical Properties Analysis
The chemical stability of Loxoprofen sodium dihydrate under various conditions has been a subject of research to ensure its efficacy and safety. Identification and structure elucidation of forced degradation products of Loxoprofen, alongside the development of stability-indicating chromatographic methods, underscore its chemical resilience and the importance of monitoring degradation pathways to maintain its therapeutic integrity (Eissa & Abd El-Sattar, 2016).
Scientific Research Applications
Enhancing Transdermal Penetration
Loxoprofen sodium, a non-steroidal anti-inflammatory drug, has been studied for its topical administration potential to avoid gastrointestinal adverse reactions. Research has shown that small molecule organic acids like fumaric acid can significantly increase the transdermal penetration rate of loxoprofen sodium. This indicates a promising application for transdermal delivery of loxoprofen sodium in clinical settings, offering an alternative route of administration that is effective and potentially less irritating to the skin (Zhang et al., 2020).
Pharmaceutical Analysis and Quality Control
A reverse phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the estimation of loxoprofen sodium dihydrate in tablets. This method is significant for ensuring the quality and consistency of loxoprofen sodium dihydrate formulations (Nanthakumar et al., 2016).
Extended Release Formulations
There has been a development of extended-release multiparticulates using various hydrophobic polymers for loxoprofen sodium. This research aims to create sustained-release formulations, offering a more consistent therapeutic effect and potentially improving patient compliance (Farooq et al., 2018).
Hydrogel-based Drug Delivery
Hydroxypropyl-methyl cellulose-based hydrogels have been formulated for the delivery of loxoprofen sodium. These hydrogels demonstrate significant potential as pH-responsive carriers for water-soluble drugs like loxoprofen sodium, offering controlled drug release and enhanced bioavailability (Khanum et al., 2018).
Transdermal Patch Versus Oral Tablet
A study comparing the efficacy and safety of loxoprofen sodium in a hydrogel transdermal patch versus an oral tablet form showed the potential of topical administration. This form of delivery can be particularly beneficial for certain patient groups, such as those with osteoarthritis, offering effective pain management with potentially fewer systemic side effects (Zhao et al., 2019).
Controlled Release Tablet Formulations
Research into once-daily controlled-release tablets of loxoprofen sodium using polymers like hydroxylpropyl methylcellulose and pectin has been conducted. These formulations aim to provide sustained drug release over an extended period, enhancing therapeutic efficacy and patient convenience (Zaman et al., 2015).
Safety And Hazards
Future Directions
Research has been conducted on the solubility optimization of Loxoprofen as a nonsteroidal anti-inflammatory drug . Additionally, studies have investigated the potential use of sugar as a coformer for cocrystallization with Na salts and the effect of salt cocrystallization with sugars on hydrate formation .
properties
IUPAC Name |
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQYVYVKYOAGO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001203 | |
Record name | Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loxoprofen sodium dihydrate | |
CAS RN |
226721-96-6, 80382-23-6 | |
Record name | Loxoprofen sodium hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226721966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt, hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOXOPROFEN SODIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2DR42L11Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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